molecular formula C8H14N4 B1482406 3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide CAS No. 2097993-68-3

3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide

Cat. No.: B1482406
CAS No.: 2097993-68-3
M. Wt: 166.22 g/mol
InChI Key: AIMQAVGVMIGVLH-UHFFFAOYSA-N
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Description

3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide typically involves the reaction of 3-ethyl-1H-pyrazole-4-carbaldehyde with appropriate reagents to introduce the propanimidamide group. One common method involves the use of a Vilsmeier-Haack reaction to form the intermediate, followed by subsequent reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol
  • 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
  • 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes

Uniqueness

3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

3-(5-ethyl-1H-pyrazol-4-yl)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-7-6(5-11-12-7)3-4-8(9)10/h5H,2-4H2,1H3,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMQAVGVMIGVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide
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3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide

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